Diphenyl 4-tertbutylphenylsulfonium nonafluorobutanesulfonate
Overview
Description
Diphenyl 4-tertbutylphenylsulfonium nonafluorobutanesulfonate is a chemical compound with the molecular formula C26H23F9O3S2 and a molecular weight of 618.57 g/mol . This compound is known for its unique properties, including good solubility and thermal stability. It typically appears as white to yellow crystalline solids .
Preparation Methods
Diphenyl 4-tertbutylphenylsulfonium nonafluorobutanesulfonate is synthesized through chemical synthesis methods. One common method involves the reaction of diphenyl sulfide with 4-tert-butylphenylsulfonium chloride in the presence of a nonafluorobutanesulfonate salt . The reaction conditions typically include the use of solvents such as dichloromethane and the application of heat to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Diphenyl 4-tertbutylphenylsulfonium nonafluorobutanesulfonate undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but generally include sulfoxides, sulfones, thiols, and substituted derivatives.
Scientific Research Applications
Diphenyl 4-tertbutylphenylsulfonium nonafluorobutanesulfonate has diverse scientific research applications, including:
Electrochemistry: The compound’s excellent ionic conductivity makes it a promising candidate for applications in batteries and supercapacitors as electrolytes.
Material Science: Its unique properties are explored for developing novel materials, including ionic liquids for gas separation and lubricants for machinery.
Mechanism of Action
The mechanism of action of diphenyl 4-tertbutylphenylsulfonium nonafluorobutanesulfonate involves its ability to act as a sulfonium ion, which can participate in various chemical reactions. The sulfonium ion can undergo nucleophilic attack, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Diphenyl 4-tertbutylphenylsulfonium nonafluorobutanesulfonate can be compared with other similar compounds, such as:
Diphenyl 4-tertbutylphenylsulfonium trifluoromethanesulfonate: This compound has a similar structure but with a trifluoromethanesulfonate group instead of a nonafluorobutanesulfonate group.
Diphenyl 4-tertbutylphenylsulfonium hexafluorophosphate: This compound contains a hexafluorophosphate group, which affects its solubility and reactivity compared to the nonafluorobutanesulfonate derivative.
Properties
IUPAC Name |
(4-tert-butylphenyl)-diphenylsulfanium;1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23S.C4HF9O3S/c1-22(2,3)18-14-16-21(17-15-18)23(19-10-6-4-7-11-19)20-12-8-5-9-13-20;5-1(6,3(9,10)11)2(7,8)4(12,13)17(14,15)16/h4-17H,1-3H3;(H,14,15,16)/q+1;/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXZZZWUTJCPYHC-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=CC=C3.C(C(C(F)(F)S(=O)(=O)[O-])(F)F)(C(F)(F)F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23F9O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
618.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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